REACTION_CXSMILES
|
N1C=CC=CC=1.[CH:7]1([CH:10]([C:12]2[CH:13]=[N:14][CH:15]=[N:16][CH:17]=2)[OH:11])[CH2:9][CH2:8]1.CCOCC>ClCCl.[O-2].[Cr+6].[O-2].[O-2]>[N:14]1[CH:13]=[C:12]([C:10]([CH:7]2[CH2:8][CH2:9]2)=[O:11])[CH:17]=[N:16][CH:15]=1 |f:4.5.6.7|
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(O)C=1C=NC=NC1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
42.4 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+6].[O-2].[O-2]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with copper sulphate solution, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesiums sulphate
|
Type
|
CUSTOM
|
Details
|
before removing the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |